2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method starts with substituted pyridines, which react with hydroxylamine-O-sulfonic acid to form substituted N-amino pyridine sulfates. These intermediates then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Finally, these derivatives are hydrolyzed in a 30% NaOH aqueous solution to produce the desired acid .
Chemical Reactions Analysis
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures
Scientific Research Applications
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and applications.
Pyrazolo[1,5-a]pyridine-3-carboxamides: These derivatives have different substituents at the carboxamide position, leading to variations in their biological activities and applications.
Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives: These compounds are intermediates in the synthesis of this compound and have distinct properties and uses.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-6-9(10(15)16)7-3-1-2-4-12(7)11-6/h1-4H,5H2,(H,13,14)(H,15,16) |
InChI Key |
BKILQXYASJSOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)CC(=O)O)C(=O)O |
Origin of Product |
United States |
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